molecular formula C22H15F4N5O2S B2891780 N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1115925-53-5

N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2891780
CAS RN: 1115925-53-5
M. Wt: 489.45
InChI Key: UIVQQHSOISNRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C22H15F4N5O2S and its molecular weight is 489.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enaminones as Building Blocks

Enaminones have been highlighted for their utility in synthesizing a variety of substituted pyrazoles, pyridines, and other heterocyclic compounds with significant antitumor and antimicrobial activities. These compounds, through diverse chemical reactions, afford novel derivatives that exhibit inhibition effects on cancer cell lines such as MCF-7 and HEPG2, comparable to standard drugs like 5-fluorouracil. This indicates the potential of such compounds in developing new therapeutic agents against cancer and microbial infections (S. Riyadh, 2011).

Microwave-Assisted Synthesis for Biological Activities

Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties, synthesized via microwave-assisted techniques, revealed compounds with notable antimicrobial, antilipase, and antiurease activities. This suggests the chemical framework's versatility and potential in creating new drugs targeting specific bacterial infections and conditions related to enzyme dysfunction (Serap Başoğlu et al., 2013).

Adenosine Receptor Probes

Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been identified as high-affinity antagonists for the A2A adenosine receptor, indicating their use as molecular probes in studying receptor dynamics and potential therapeutic targets for diseases modulated by adenosine receptor activity (T. Kumar et al., 2011).

properties

IUPAC Name

N-(3-fluorophenyl)-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N5O2S/c23-14-4-3-5-15(10-14)27-20(33)13-8-9-18-29-30-21(31(18)11-13)34-12-19(32)28-17-7-2-1-6-16(17)22(24,25)26/h1-11H,12H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQQHSOISNRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

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